
6,6,6-Trifluorohexanoic acid
Vue d'ensemble
Description
6,6,6-Trifluorohexanoic acid: is an organic compound with the molecular formula C6H9F3O2. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a hexanoic acid chain. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical and biological systems .
Applications De Recherche Scientifique
6,6,6-Trifluorohexanoic acid has diverse applications in scientific research:
Safety and Hazards
The safety information for 6,6,6-Trifluorohexanoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
The future directions for 6,6,6-Trifluorohexanoic acid are primarily related to its use in protein engineering and drug design . The compound has been used in the design of new generation of antibiotics derived from natural peptide teixobactin . The chiral auxiliary used in the synthesis protocol can be recovered and reused to over 90%, indicating potential for sustainable production .
Mécanisme D'action
Target of Action
It’s known that the compound has been extensively used in de novo peptide/protein engineering , suggesting that it may interact with various proteins and enzymes.
Mode of Action
The compound is synthesized via asymmetric alkylation of a chiral ni(ii)-complex of glycine schiff base , indicating that it may interact with its targets through similar chemical reactions.
Biochemical Pathways
Given its use in peptide/protein engineering , it’s likely that it plays a role in protein synthesis and possibly other related biochemical pathways.
Result of Action
It’s known that the compound has been used in the design of new generation of antibiotics , suggesting that it may have antimicrobial effects.
Analyse Biochimique
Biochemical Properties
6,6,6-Trifluorohexanoic acid plays a significant role in biochemical reactions, particularly in the context of protein engineering and drug design. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound has been used in the synthesis of fluorinated amino acids, which are incorporated into peptides and proteins to enhance their metabolic stability and binding affinity . The interaction of this compound with enzymes such as glycine Schiff base complexes has been well-documented, showcasing its utility in asymmetric synthesis .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, thereby affecting cellular homeostasis . Additionally, its incorporation into proteins can impact protein folding and stability, leading to changes in cellular activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the incorporation of this compound into amino acids can enhance their binding interactions with target proteins, thereby modulating their activity . Furthermore, the presence of fluorine atoms can influence the electronic properties of the compound, affecting its interactions with other molecules and altering gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under various conditions, making it suitable for long-term experiments . Its degradation products and their potential impact on cellular processes need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and improved protein interactions. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential toxicity . It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing its risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s incorporation into amino acids and proteins can influence their metabolic stability and degradation . Additionally, this compound can affect the activity of enzymes involved in metabolic pathways, thereby modulating the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . Its distribution within tissues can influence its overall efficacy and potential side effects, making it essential to understand its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with other biomolecules and its overall biological activity, highlighting the importance of understanding its subcellular distribution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6,6-Trifluorohexanoic acid typically involves the introduction of the trifluoromethyl group into a hexanoic acid precursor. One common method is the alkylation of a chiral glycine Schiff base with trifluoromethyl iodide (CF3(CH2)3I) under basic conditions. This reaction is often catalyzed by a nickel (II) complex .
Industrial Production Methods: Large-scale production of this compound can be achieved through similar synthetic routes, with optimizations for yield and purity. The use of recyclable chiral auxiliaries and efficient recovery processes are key to industrial-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 6,6,6-Trifluorohexanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hexanoic acid derivatives.
Comparaison Avec Des Composés Similaires
- 6,6-Difluorohexanoic acid
- 6-Fluorohexanoic acid
- Trifluoroacetic acid
Comparison: 6,6,6-Trifluorohexanoic acid is unique due to the presence of three fluorine atoms, which significantly enhance its chemical stability and reactivity compared to its mono- and difluorinated counterparts. This makes it particularly valuable in applications requiring high metabolic stability and specific reactivity patterns .
Propriétés
IUPAC Name |
6,6,6-trifluorohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)4-2-1-3-5(10)11/h1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLBUHXIKHYZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694958 | |
| Record name | 6,6,6-Trifluorohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-64-7 | |
| Record name | 6,6,6-Trifluorohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6,6-trifluorohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can bacteria tolerate the presence of 6,6,6-Trifluorohexanoic acid and successfully incorporate it into PHAs?
A: Yes, the research demonstrates that both Pseudomonas oleovorans (ATCC 29347) and Pseudomonas putida (KT 2442) can tolerate and utilize this compound for PHA production []. The study shows that using a 1:1 molar mixture of nonanoic acid and this compound as cosubstrates resulted in minimal cellular toxicity, as measured by colony-forming units per milliliter. Furthermore, analysis using 1H and 19F NMR spectroscopy confirmed the successful incorporation of the fluorinated side chain from this compound into the PHA structure [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


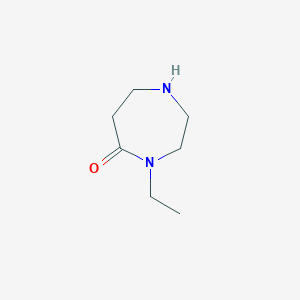

![4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394806.png)

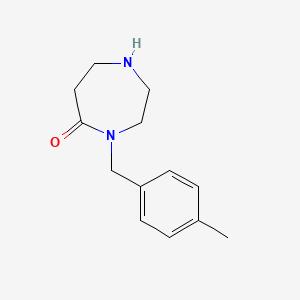
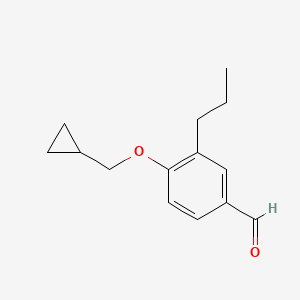
![4-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394813.png)
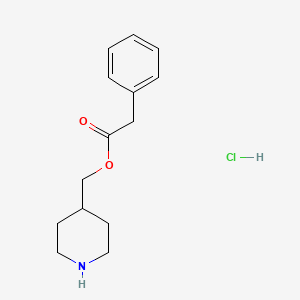
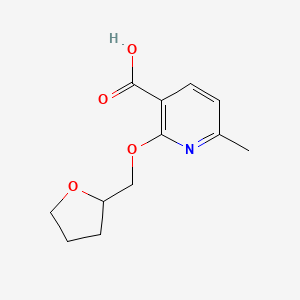

![4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1394823.png)
![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)
![4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1394825.png)

